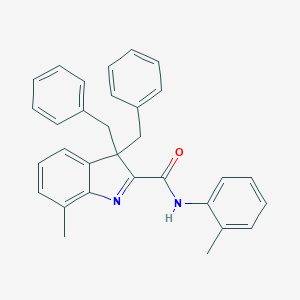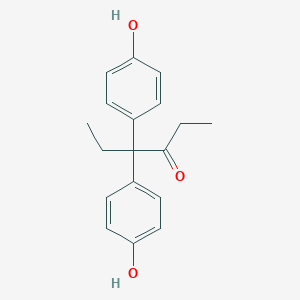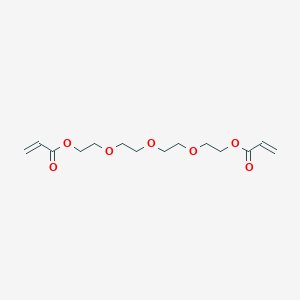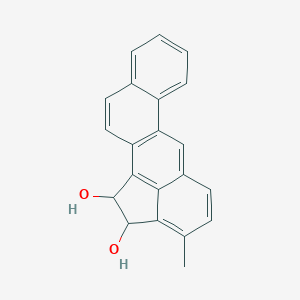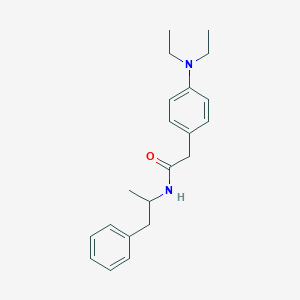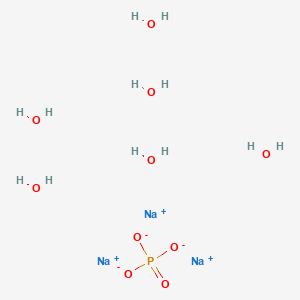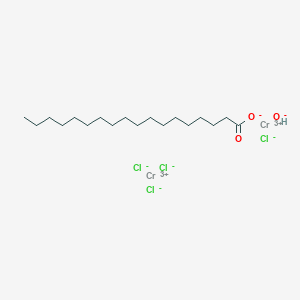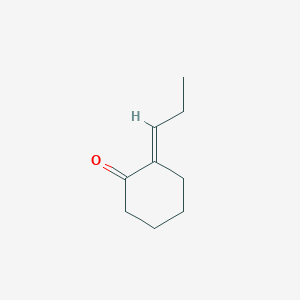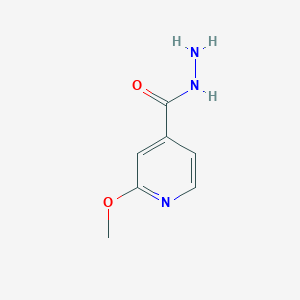![molecular formula C9H18N2O B099766 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol CAS No. 17740-50-0](/img/structure/B99766.png)
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol is a bicyclic compound that belongs to the class of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 3 and 8, and an ethanol group at position 3. The presence of the methyl group at position 8 further distinguishes it from other related compounds.
Vorbereitungsmethoden
The synthesis of 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for this compound. This process typically starts with an acyclic starting material that contains the necessary stereochemical information to allow for the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specialized acylation reagents, catalytic hydrogenation, and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acyl chlorides, esters, and organometallic reagents . For example, the compound can be oxidized to form corresponding ketones or reduced to yield amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse products .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceutical compounds. In biology, it serves as a tool for studying the structure-activity relationships of tropane alkaloids and their interactions with biological targets . Additionally, it is used in the industry for the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol can be compared with other similar compounds, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane . These compounds share the same bicyclic framework but differ in the nature and position of substituents. The presence of the ethanol group and the methyl group at specific positions in this compound confers unique properties and reactivity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
17740-50-0 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChI-Schlüssel |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
Kanonische SMILES |
CN1C2CCC1CN(C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



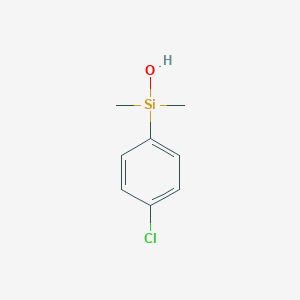

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
